molecular formula C14H11F3O B1304653 2-(Trifluoromethyl)benzhydrol CAS No. 727-98-0

2-(Trifluoromethyl)benzhydrol

Cat. No.: B1304653
CAS No.: 727-98-0
M. Wt: 252.23 g/mol
InChI Key: RMAICPATZGPCIL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzhydrol is an organic compound with the molecular formula C14H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a benzhydrol structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Scientific Research Applications

2-(Trifluoromethyl)benzhydrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)benzhydrol can be synthesized through several methods. One common approach involves the reduction of 2-(trifluoromethyl)benzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzophenone
  • 4-(Trifluoromethyl)benzhydrol
  • 3-(Trifluoromethyl)benzhydrol
  • 2-(Trifluoromethyl)benzyl alcohol

Uniqueness

2-(Trifluoromethyl)benzhydrol is unique due to its specific trifluoromethyl substitution at the ortho position, which significantly influences its chemical reactivity and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

phenyl-[2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9,13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAICPATZGPCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380507
Record name 2-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-98-0
Record name 2-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)benzhydrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This material was prepared from 2-(trifluoromethyl)phenylmagnesium bromide (16 mmol) and benzaldehyde (15 mmol) using the procedure described for compound (96) (3.7 g, 98%).
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
compound ( 96 )
Quantity
3.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(trifluoromethyl)benzhydrol useful for determining the enantiomeric excess of chiral acids?

A1: this compound, particularly the (R)-(+)-enantiomer, is a chiral auxiliary. When reacted with a chiral acid, it forms a diastereomeric ester. [] These diastereomers have distinct chemical shifts in 19F NMR spectroscopy, allowing for easy quantification of the ratio of each diastereomer, and thus the enantiomeric excess of the original chiral acid. []

Q2: How does the method of using this compound compare to other methods for determining enantiomeric excess?

A2: Traditional methods for determining enantiomeric excess often rely on chiral HPLC, which can be time-consuming and require specialized chiral columns. The use of this compound and subsequent 19F NMR analysis provides a simple and convenient alternative. [] It offers high sensitivity and accuracy, even for complex mixtures. []

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